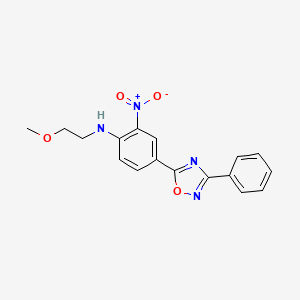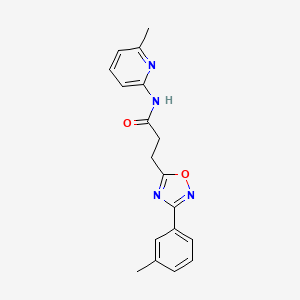
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is not fully understood. However, it has been proposed that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may act by inhibiting the activity of certain enzymes or signaling pathways. For example, it has been suggested that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have various biochemical and physiological effects. Some of the effects of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Anti-cancer: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the production of inflammatory cytokines and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has several advantages and limitations for lab experiments. Some of the advantages of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Potency: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be a potent compound, making it useful for studying its effects on biological systems.
2. Specificity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be specific in its activity, making it useful for studying its effects on specific enzymes or signaling pathways.
Some of the limitations of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Toxicity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be toxic at high concentrations, making it difficult to use in certain experiments.
2. Solubility: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A. Some of these directions include:
1. Further studies on the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
2. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of neurodegenerative diseases.
3. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of inflammation.
4. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the development of anti-cancer drugs.
In conclusion, N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is a promising small molecule that has been synthesized and studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. However, more research is needed to fully understand the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A involves several steps, including the reaction of 6-methylpyridin-2-amine with m-tolylacetic acid to form an amide intermediate. This intermediate is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine to form N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Cancer Research: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Inflammation: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-3-7-14(11-12)18-21-17(24-22-18)10-9-16(23)20-15-8-4-6-13(2)19-15/h3-8,11H,9-10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGLGZRJVZAQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


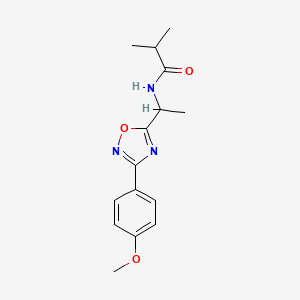
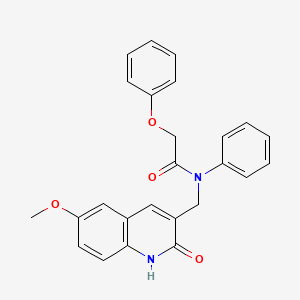
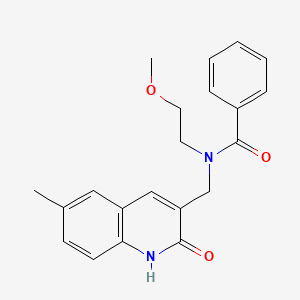
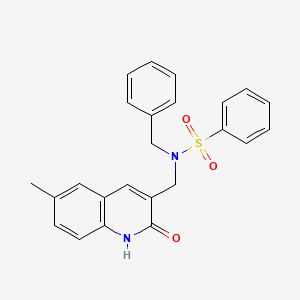
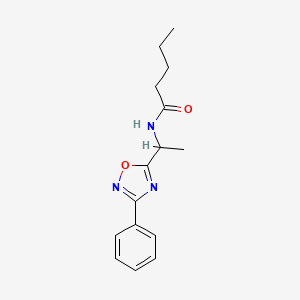
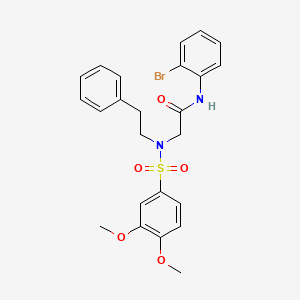
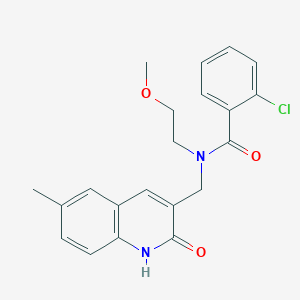
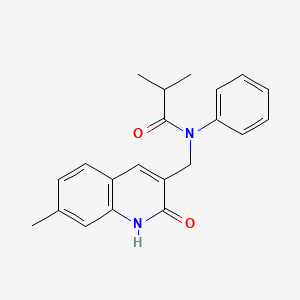

![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
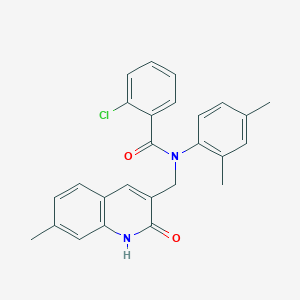
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
